molecular formula C10H8F3N3 B2435360 4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline CAS No. 2171036-83-0

4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline

Cat. No.: B2435360
CAS No.: 2171036-83-0
M. Wt: 227.19
InChI Key: YQMOJMPSCNEEKI-UHFFFAOYSA-N
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Description

4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The pyrazole ring can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)aniline: This compound shares the trifluoromethyl group and aniline moiety but lacks the pyrazole ring.

    3-(trifluoromethyl)aniline: Similar to 4-(trifluoromethyl)aniline but with the trifluoromethyl group in a different position on the aromatic ring.

    4-fluoro-3-(trifluoromethyl)aniline: Contains both fluorine and trifluoromethyl substituents on the aniline ring

Uniqueness

4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity, stability, and potential for interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)9-5-8(15-16-9)6-1-3-7(14)4-2-6/h1-5H,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMOJMPSCNEEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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